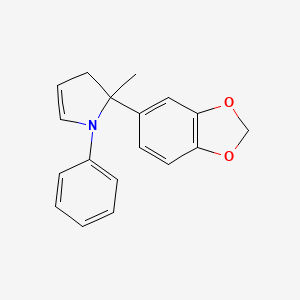![molecular formula C17H28N2O4 B14569117 4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide CAS No. 61307-53-7](/img/structure/B14569117.png)
4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide is a complex organic compound with a unique structure that includes a hydroxyimino group, an oxan-2-yl group, and a dodec-5-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide typically involves multiple steps, starting with the preparation of the dodec-5-ynamide backbone. This can be achieved through a series of nucleophilic substitution reactions, followed by the introduction of the hydroxyimino group via oximation reactions. The oxan-2-yl group is then introduced through etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-2,2,5,5-tetramethyltetrahydrofuran-3-one: Similar in structure but with different functional groups.
2-Substituted hydroxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid: Shares the hydroxyimino group but has a different backbone.
Uniqueness
4-(Hydroxyimino)-7-[(oxan-2-yl)oxy]dodec-5-ynamide is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61307-53-7 |
|---|---|
Molecular Formula |
C17H28N2O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-hydroxyimino-7-(oxan-2-yloxy)dodec-5-ynamide |
InChI |
InChI=1S/C17H28N2O4/c1-2-3-4-7-15(23-17-8-5-6-13-22-17)11-9-14(19-21)10-12-16(18)20/h15,17,21H,2-8,10,12-13H2,1H3,(H2,18,20) |
InChI Key |
NYFJOKMTNVWIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CC(=NO)CCC(=O)N)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide](/img/structure/B14569050.png)





![N-[1-(Octa-2,7-dien-1-yl)cyclohexyl]propan-2-imine](/img/structure/B14569084.png)
![4,4,9,9-Tetrabromobicyclo[6.1.0]nonane](/img/structure/B14569085.png)



![N-[2-(Cyclopent-3-en-1-yl)butyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14569097.png)
